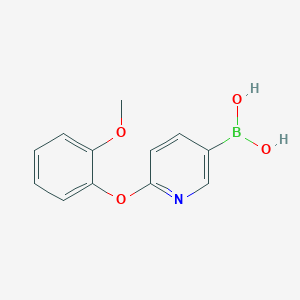

6-(2-Methoxyphenoxy)pyridine-3-boronic acid

CAS No.: 2377605-80-4

Cat. No.: VC5826457

Molecular Formula: C12H12BNO4

Molecular Weight: 245.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377605-80-4 |

|---|---|

| Molecular Formula | C12H12BNO4 |

| Molecular Weight | 245.04 |

| IUPAC Name | [6-(2-methoxyphenoxy)pyridin-3-yl]boronic acid |

| Standard InChI | InChI=1S/C12H12BNO4/c1-17-10-4-2-3-5-11(10)18-12-7-6-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |

| Standard InChI Key | NDNKNMTVWYXYAR-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1)OC2=CC=CC=C2OC)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(2-Methoxyphenoxy)pyridine-3-boronic acid features a pyridine ring substituted at the 3-position with a boronic acid group () and at the 6-position with a 2-methoxyphenoxy group. The methoxyphenoxy substituent introduces steric and electronic effects that modulate the compound’s reactivity in cross-coupling reactions. The boronic acid moiety, a hallmark of Suzuki-Miyaura substrates, facilitates transmetalation with palladium catalysts, enabling efficient carbon-carbon bond formation.

The IUPAC name, [6-(2-methoxyphenoxy)pyridin-3-yl]boronic acid, reflects this substitution pattern. The SMILES notation provides a detailed representation of the connectivity, while the InChIKey (NDNKNMTVWYXYAR-UHFFFAOYSA-N) uniquely identifies the compound in chemical databases.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.04 g/mol |

| CAS Number | 2377605-80-4 |

| Solubility | Not fully characterized |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-(2-methoxyphenoxy)pyridine-3-boronic acid typically proceeds via palladium-catalyzed cross-coupling or direct boronation of prefunctionalized pyridine derivatives. A common approach involves:

-

Functionalization of Pyridine: Introducing the 2-methoxyphenoxy group via nucleophilic aromatic substitution or Ullmann-type coupling.

-

Boronation: Treating the intermediate with a boronating agent such as bis(pinacolato)diboron () under Miyaura borylation conditions .

For example, reacting 6-(2-methoxyphenoxy)pyridine with in the presence of a palladium catalyst (e.g., ) and a base (e.g., KOAc) yields the corresponding boronic ester, which is subsequently hydrolyzed to the boronic acid.

Optimization Challenges

Key challenges include minimizing protodeboronation—a side reaction where the boronic acid group is replaced by a hydrogen atom. This issue is mitigated by using stabilized boronates (e.g., pinacol esters) during synthesis and employing mild hydrolysis conditions . Recent advances in flow chemistry have improved yields (>80%) and purity (>95%) by enhancing reaction control .

Applications in Organic Synthesis and Drug Discovery

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in Suzuki-Miyaura reactions to form biaryl and heteroaryl structures. For instance, coupling with aryl halides generates substituted biphenyl derivatives, which are prevalent in pharmaceuticals like kinase inhibitors and antipsychotics . A representative reaction is:

where 6-(2-methoxyphenoxy)pyridin-3-yl and halide or triflate.

Drug Discovery Platforms

The compound’s ability to serve as a synthetic handle has made it valuable in combinatorial chemistry. For example, it has been used to construct libraries of protease inhibitors by coupling with diverse electrophiles, followed by secondary functionalizations . In one study, derivatives showed nanomolar activity against hepatitis C virus NS3/4A protease .

Comparative Analysis with Analogous Boronic Acids

Structural and Functional Comparisons

The table below contrasts 6-(2-methoxyphenoxy)pyridine-3-boronic acid with related compounds:

The methoxyphenoxy group in the subject compound enhances electron density at the pyridine ring, accelerating transmetalation compared to methyl-substituted analogs .

Recent Research and Future Directions

Innovations in Catalysis

Recent studies explore photoactivated Suzuki-Miyaura reactions using iridium-based photocatalysts, enabling room-temperature couplings with improved functional group tolerance . The compound’s stability under blue-light irradiation makes it a promising candidate for such methodologies .

Therapeutic Applications

Ongoing research investigates its incorporation into covalent inhibitors targeting deubiquitinases and histone deacetylases (HDACs). Preliminary data suggest that boronic acid-containing inhibitors exhibit enhanced selectivity due to reversible binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume